4-Chloro-5-fluoro-1H-indazole
Overview
Description
4-Chloro-5-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the indazole ring enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-chloro-5-fluoro-1h-indazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
It’s known that indazole derivatives can interact with their targets in different ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the function of other proteins . The specific interactions between this compound and its targets would likely depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it’s likely that this compound could affect multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include changes in cellular signaling, gene expression, or metabolic processes .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence how well it is absorbed, how widely it is distributed throughout the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
Based on the known biological activities of indazole derivatives, it’s likely that the compound could have a range of effects at the molecular and cellular levels . These effects could potentially include changes in enzyme activity, alterations in cellular signaling pathways, or modifications to gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or proteins, and the temperature . For instance, the compound’s stability could be affected by changes in temperature or pH, while its efficacy could be influenced by interactions with other compounds or proteins in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-chloro-3-fluoroaniline with hydrazine hydrate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted indazoles with various functional groups.
- Oxidized or reduced derivatives of the indazole ring.
- Cyclized products forming more complex heterocyclic compounds .
Scientific Research Applications
4-Chloro-5-fluoro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
- 4-Chloro-1H-indazole
- 5-Fluoro-1H-indazole
- 4-Bromo-5-fluoro-1H-indazole
Comparison: 4-Chloro-5-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Compared to 4-Chloro-1H-indazole and 5-Fluoro-1H-indazole, the dual substitution enhances its reactivity and potential for diverse chemical modifications. The presence of both halogens also influences its pharmacokinetic and pharmacodynamic profiles, making it a compound of significant interest in drug discovery .
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELWZBVKBHULCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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